molecular formula C15H10Cl2O3 B1292312 4-Acetoxy-2',3'-dichlorobenzophenone CAS No. 890100-07-9

4-Acetoxy-2',3'-dichlorobenzophenone

Cat. No. B1292312
CAS RN: 890100-07-9
M. Wt: 309.1 g/mol
InChI Key: WSVHCSSYEJYAON-UHFFFAOYSA-N
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Description

The compound 4-Acetoxy-2',3'-dichlorobenzophenone is not directly studied in the provided papers. However, related compounds with acetoxy groups and benzophenone structures have been investigated. For instance, the synthesis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone has been reported, which shares a similar acetoxy functional group . Additionally, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been studied for its molecular structure and antioxidant activity . These studies provide insights into the behavior of acetoxy-substituted aromatic compounds, which could be extrapolated to understand the properties of 4-Acetoxy-2',3'-dichlorobenzophenone.

Synthesis Analysis

The synthesis of related acetoxy-substituted compounds involves specific reactions that yield unexpected products upon basic hydrolysis, as seen in the synthesis of 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid from 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone . The retention of the Z-configuration during synthesis is an important aspect of the reaction mechanism. Although the synthesis of 4-Acetoxy-2',3'-dichlorobenzophenone is not detailed, similar synthetic routes may be applicable, considering the presence of acetoxy groups.

Molecular Structure Analysis

The molecular structure of acetoxy-substituted compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the crystal system, lattice constants, and molecular geometry. The experimental data from X-ray studies are found to be in good agreement with theoretical calculations, suggesting that DFT can be a reliable tool for predicting the structure of 4-Acetoxy-2',3'-dichlorobenzophenone.

Chemical Reactions Analysis

Chemical reactivity and potential reactions of acetoxy-substituted compounds can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These theoretical calculations help in understanding the sites of reactivity and the stability of the molecules during chemical reactions. The antioxidant properties of these compounds have also been evaluated using DPPH free radical scavenging tests, indicating potential reactivity with free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxy-substituted compounds, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, have been calculated using DFT . These properties are crucial for understanding the behavior of the compounds under various conditions and can be used to predict the properties of 4-Acetoxy-2',3'-dichlorobenzophenone. The experimental and theoretical analyses provide a comprehensive understanding of the compound's stability, reactivity, and potential applications.

Scientific Research Applications

Synthesis and Characterization

4-Acetoxy-2',3'-dichlorobenzophenone and its derivatives are key intermediates in the synthesis and study of various compounds with potential applications in material science and organic chemistry. For example, the synthesis and characterization of novel hydrazones derived from similar compounds have been studied for their nonlinear optical properties, indicating potential applications in optical device technologies like optical limiters and switches (Naseema et al., 2010). Similarly, the electrochemical reduction of halobenzophenones has been explored, highlighting the synthesis of α-hydroxyacids which could have implications in organic synthesis and potentially in pharmaceuticals (Isse et al., 2002).

Photolysis and Environmental Degradation

Research on related benzophenone derivatives includes studies on their photolysis in aqueous environments. These studies are crucial for understanding the environmental degradation pathways of similar organic pollutants. For instance, the photolysis of 4'-chloro-2-hydroxybiphenyl in aqueous solution has been investigated, providing insights into the degradation mechanisms of chlorinated biphenyls, which could extend to the environmental fate of 4-Acetoxy-2',3'-dichlorobenzophenone derivatives (Zhang et al., 2020).

Chemical Modifications and Reactions

Studies on the chemical modifications and reactions involving compounds with similar structural features to 4-Acetoxy-2',3'-dichlorobenzophenone provide insights into potential synthetic applications. For example, the structure and reactions of 4-(4′-acetoxybenzylidine)-2-methyl-5-oxazolone and its derivatives were explored, highlighting the utility of such compounds in synthetic organic chemistry and potential pharmaceutical applications (Haasbroek et al., 2003).

properties

IUPAC Name

[4-(2,3-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)12-3-2-4-13(16)14(12)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVHCSSYEJYAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641730
Record name 4-(2,3-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890100-07-9
Record name [4-(Acetyloxy)phenyl](2,3-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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